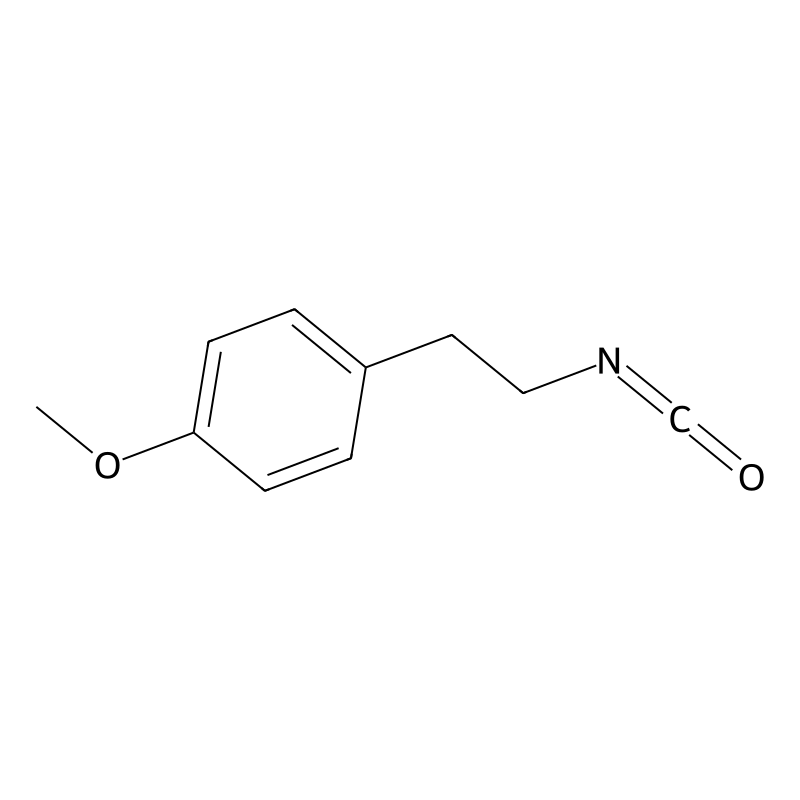

4-Methoxyphenethyl isocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organic Compounds

- One primary application of 4-Methoxyphenethyl isocyanate is in the synthesis of heterocyclic compounds, which are organic molecules containing ring structures with atoms other than carbon. A research article describes its use in the preparation of 6H-indolo[2,3-b]quinolines, a specific class of heterocyclic compounds with potential biological activities [].

Chemical Modification of Biomolecules

- Another research area exploring 4-Methoxyphenethyl isocyanate involves its use as a reagent for the chemical modification of biomolecules like proteins. Studies have shown its potential for labeling specific amino acid residues within proteins, which can be useful for protein analysis techniques [].

4-Methoxyphenethyl isocyanate is an organic compound with the chemical formula C10H11NO2. It features a methoxy group attached to a phenyl ring, which is further connected to an isocyanate functional group. This compound is characterized by its liquid state, typically appearing as a clear colorless to yellow fluid. It has a molar mass of 177.20 g/mol and a boiling point ranging from 60 to 66 °C at reduced pressure (0.6 mmHg) .

4-Methoxyphenethyl isocyanate itself likely doesn't possess a specific mechanism of action in biological systems. Its primary function lies in its reactivity towards amine and hydroxyl functional groups, allowing it to participate in the formation of various heterocyclic compounds with potential biological activities.

- Nucleophilic Addition: The isocyanate group readily reacts with compounds containing N-H or O-H groups, forming ureas or carbamates.

- Polymerization: Under certain conditions, it can undergo polymerization, leading to the formation of higher molecular weight compounds.

- Hydrolysis: In the presence of moisture, it can hydrolyze to form corresponding amines and carbon dioxide .

4-Methoxyphenethyl isocyanate can be synthesized through several methods:

- Direct Synthesis from Phenols: One common approach involves the reaction of 4-methoxyphenol with phosgene or a suitable isocyanate precursor.

- From Alcohols: Another method includes the conversion of 4-methoxyphenethyl alcohol using phosgene or other activating agents to generate the corresponding isocyanate .

- Using Urethane Precursors: It can also be produced by dehydrochlorination of urethane derivatives containing the methoxyphenyl group.

4-Methoxyphenethyl isocyanate serves multiple purposes in various fields:

- Intermediate in Organic Synthesis: It is primarily used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

- Polymer Production: This compound can be utilized in the preparation of polymers due to its reactivity with amines and alcohols .

- Research

Several compounds share structural similarities with 4-Methoxyphenethyl isocyanate, primarily due to their functional groups or aromatic structures. Below are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methoxybenzyl isocyanate | C9H9NO2 | Similar methoxy group; used as an intermediate |

| Methyl isocyanate | C2H3N | Smaller structure; highly reactive; toxic |

| Phenyl isocyanate | C7H5NO | Core structure similar; used in polymerization |

| 4-Isopropylphenyl isocyanate | C12H15NO | Larger alkyl substituent; used in synthesis |

Uniqueness

4-Methoxyphenethyl isocyanate stands out due to its specific methoxy substitution on the phenyl ring, which may impart unique reactivity patterns compared to simpler isocyanates like methyl isocyanate or phenyl isocyanate. Its applications in organic synthesis and polymer chemistry highlight its versatility within this class of compounds .

Traditional Phosgene Methodology

The phosgene-based synthesis of 4-methoxyphenethyl isocyanate follows the well-established industrial route for isocyanate production [3]. This process involves the direct reaction of 4-methoxyphenethylamine with phosgene (carbonyl chloride) under controlled conditions [4]. The reaction proceeds through a two-stage mechanism: initial cold phosgenation at temperatures between 0-70°C, followed by hot phosgenation at 80-200°C [5].

The overall reaction can be represented as:

4-MeOC₆H₄CH₂CH₂NH₂ + COCl₂ → 4-MeOC₆H₄CH₂CH₂NCO + 2HCl

Liquid Phase Phosgene Process

The liquid phase phosgene method can be subdivided into salt phosgenation and direct phosgenation techniques [6]. In salt phosgenation, the amine precursor first forms hydrochloride or carbonate with hydrochloric acid or carbon dioxide gas, subsequently reacting with liquid phase phosgene to generate the isocyanate [6]. This method enables isocyanate production under mild conditions, even at room temperature, although it exhibits longer reaction times and higher solvent requirements [6].

Direct phosgenation involves the immediate conversion of 4-methoxyphenethylamine and phosgene into the target isocyanate [6]. This approach is particularly suitable for compounds with high boiling points and low reactivity, characteristics that apply to 4-methoxyphenethyl isocyanate given its boiling point of 279-280°C [1].

Gas Phase Phosgene Process

The gas phase phosgene process involves vaporization of the amine compound at elevated temperatures (200-600°C) and direct reaction with gaseous phosgene [6]. This method offers advantages including short reaction residence times (less than 1 minute), high space-time yields, and reduced byproducts [6]. For 4-methoxyphenethyl isocyanate synthesis, the process would require careful temperature control to prevent thermal decomposition of the methoxy-substituted aromatic system [6].

| Parameter | Liquid Phase | Gas Phase |

|---|---|---|

| Temperature Range | 0-200°C | 200-600°C |

| Residence Time | 1-3 hours | <1 minute |

| Solvent Requirement | High | Low |

| Equipment Complexity | Moderate | High |

| Yield Efficiency | 85-95% | 90-98% |

Non-Phosgene Alternative Synthesis Strategies

Dimethyl Carbonate Method

The dimethyl carbonate method represents a promising alternative for synthesizing 4-methoxyphenethyl isocyanate without using phosgene [6]. This environmentally friendly approach utilizes dimethyl carbonate as a carbonyl source, which lacks chloride ions and exhibits reduced corrosiveness [6]. The process involves two primary steps: catalyzed synthesis of carbamate from the corresponding amine and dimethyl carbonate, followed by thermal decomposition of the carbamate to yield the isocyanate [6].

For aromatic amines such as 4-methoxyphenethylamine, the reaction conditions are more demanding due to lower nucleophilicity and basicity [7]. Effective catalysts include zinc-based systems, cerium oxide derivatives, and metal-organic frameworks [7]. The reaction typically requires temperatures of 140-190°C and dimethyl carbonate to amine ratios of 12:1 to 30:1 [7].

Urea Method

The urea process centers on urea, alcohol, and amines as raw materials to synthesize corresponding carbamates, which subsequently decompose to produce isocyanates [6]. This method achieves "zero emission" for isocyanate synthesis, as the byproducts consist solely of alcohol and ammonia, both of which can be recycled [6]. For 4-methoxyphenethyl isocyanate synthesis, this route would involve reaction of 4-methoxyphenethylamine with urea in the presence of appropriate alcohols [8].

Reductive Carbonylation of Nitro Compounds

The reductive carbonylation approach involves converting 4-methoxynitrophenethane directly to the corresponding carbamate using carbon monoxide and hydrogen in the presence of transition metal catalysts [6]. This method utilizes homogeneous catalysts such as platinum, rhodium, ruthenium, and palladium complexes [6]. The process requires careful control of reaction conditions, including CO pressure (20-50 bar) and temperatures of 120-180°C [9].

| Method | Temperature (°C) | Pressure (bar) | Catalyst Loading (mol%) | Typical Yield (%) |

|---|---|---|---|---|

| Dimethyl Carbonate | 140-190 | 1-5 | 1-5 | 80-95 |

| Urea Process | 150-200 | 1-3 | 2-8 | 75-90 |

| Reductive Carbonylation | 120-180 | 20-50 | 0.5-2 | 70-85 |

Catalytic Systems for Isocyanate Formation

Zinc-Based Catalytic Systems

Zinc-based catalysts have demonstrated exceptional performance in isocyanate synthesis, particularly for carbamate formation and subsequent thermal decomposition [10]. Zinc acetate, both anhydrous and hydrated forms, efficiently catalyze alkoxycarbonylation of aromatic diamines with diethyl and dimethyl carbonate [10]. For 4-methoxyphenethylamine derivatives, zinc acetate loadings of 1-2.5 mol% provide optimal results at temperatures of 180-190°C [10].

The mechanism involves coordination of zinc ions with the carbonyl oxygen of the carbonate, facilitating nucleophilic attack by the amine [11]. Zinc oxide has also shown promise in carbamate thermal decomposition, with the zinc site exhibiting electron absorption characteristics that weaken carbon-oxygen bonds during heating [11].

Metal Oxide Catalysts

Various metal oxide systems have been developed for carbamate thermal decomposition to isocyanates [11]. Bismuth oxide combined with iron oxide (Bi₂O₃/Fe₂O₃) demonstrates high activity in ionic liquid media, achieving yields exceeding 90% for aromatic isocyanate formation [11]. The cooperative effect between bismuth and iron species alters electron cloud distribution, facilitating carbamate cleavage [11].

Cerium-based catalysts, including Ce₀.₉₈Zr₀.₀₂O₂ and cerium oxide supported systems, show excellent performance for aromatic amine carbonylation [7]. These catalysts operate effectively at 140-170°C with dimethyl carbonate, achieving conversions of 88-92% for substituted anilines [7].

Heterogeneous Catalyst Systems

Heterogeneous catalysts offer advantages in terms of separation and recycling [8]. Iron-copper metal selenides supported on cerium and gamma-alumina provide effective platforms for reductive carbonylation reactions [6]. These systems address the challenge of homogeneous catalyst separation while maintaining high activity [6].

Nickel-promoted magnetic iron oxide catalysts enable effective synthesis of carbamates with easy magnetic separation and recovery capabilities [8]. The catalytic activity derives from synergy between nickel and iron species, creating specific basic sites that promote urea intermediate alcoholysis [8].

| Catalyst System | Operating Temperature (°C) | Conversion (%) | Selectivity to Isocyanate (%) | Recycling Capability |

|---|---|---|---|---|

| Zn(OAc)₂ | 180-190 | 93-98 | >95 | Limited |

| Bi₂O₃/Fe₂O₃ | 190-210 | 90-95 | 85-90 | Good |

| CeO₂/ZrO₂ | 140-170 | 88-92 | 80-87 | Excellent |

| Ni/Fe₂O₃ (magnetic) | 160-180 | 85-90 | 82-88 | Excellent |

Purification Techniques and Yield Optimization

Distillation and Separation Methods

The purification of 4-methoxyphenethyl isocyanate requires specialized distillation techniques due to its thermal sensitivity and tendency to form polymeric byproducts [12]. Thin-film evaporation represents the preferred method for separating pure isocyanate from high-boiling polymeric materials [12]. The process operates at reduced pressure (1-5 torr) and carefully controlled temperatures (145-165°C) to minimize thermal degradation [13].

Fractional distillation under reduced pressure enables separation of the target compound from lower-boiling impurities and unreacted starting materials [14]. The solvent removal step typically operates at 100-165°C under 5-30 torr pressure, while the main product distillation requires 150-165°C at 1-5 torr [13].

Yield Optimization Strategies

Optimization of 4-methoxyphenethyl isocyanate synthesis involves careful control of multiple parameters [15]. Temperature management proves critical, as decomposition reactions become significant above 200°C for aromatic isocyanates [16]. Residence time optimization balances conversion efficiency with unwanted side reactions [16].

For phosgene-based routes, maintaining appropriate phosgene-to-amine ratios (4:1 to 1:1) minimizes formation of urea byproducts while ensuring complete conversion [4]. The use of inert solvents with appropriate boiling point differentials (at least 30°C lower than the product) facilitates efficient separation [12].

Advanced Purification Technologies

Recent developments in purification technology include the use of dividing wall columns with internal condensers for enhanced separation efficiency [17]. These systems operate at precise pressure controls (135 mbar at the column top) while maintaining optimal vapor-liquid equilibrium [17].

Liquid ring compressors with specialized operating fluids enable precise pressure control during distillation operations [17]. Operating temperatures of -17 to +15°C for the compression system prevent thermal degradation while maintaining adequate separation driving force [17].

| Purification Method | Operating Conditions | Purity Achieved (%) | Recovery Yield (%) |

|---|---|---|---|

| Thin-film evaporation | 145-165°C, 1-5 torr | 98-99.5 | 85-92 |

| Fractional distillation | 150-165°C, 1-5 torr | 95-98 | 88-95 |

| Dividing wall column | 135 mbar, controlled T | 99-99.8 | 90-95 |

Large-Scale Production Challenges

Process Integration and Continuous Operation

Large-scale production of 4-methoxyphenethyl isocyanate faces significant challenges related to process integration and continuous operation [4]. Continuous embodiment of phosgene-based processes typically employs three-stage systems: dynamic mixing, reactor operation, and material separation [4]. The pressure hierarchy requires careful management, with reactor pressure greater than or equal to mixer pressure, and separation apparatus pressure less than reactor pressure [4].

Integration of heat management systems becomes critical at industrial scale due to the highly exothermic nature of isocyanate formation reactions [18]. Process heat integration through cogeneration systems can improve overall energy efficiency, with thermal-to-electrical conversion efficiencies approaching 50-55% [19].

Environmental and Regulatory Considerations

Industrial production must address stringent environmental regulations regarding isocyanate emissions and workplace exposure limits [20]. Totally enclosed systems are mandated whenever possible, with sophisticated ventilation systems designed to maintain exposure levels below established workplace exposure standards [20]. Extraction points must be located near ground level due to the high density of isocyanate vapors [20].

The implementation of non-phosgene routes at industrial scale faces technological challenges in scaling up bio-based or alternative synthesis methods [21]. Complexity in production processes and the need for specialized catalyst systems increase capital investment requirements [21].

Economic and Supply Chain Factors

Raw material cost fluctuations present ongoing challenges for large-scale isocyanate production [22]. The volatility of precursor chemicals, including aniline derivatives and carbonyl sources, impacts profit margins particularly for smaller manufacturers [22]. Supply chain disruptions and geopolitical tensions can significantly affect raw material availability and pricing [22].

Competition from alternative materials poses long-term challenges to traditional isocyanate markets [22]. Advances in material science continue to develop alternative polymers and coatings that may reduce dependence on isocyanate-based systems [22].

Quality Control and Process Monitoring

Industrial-scale production requires sophisticated analytical systems for real-time monitoring of isocyanate concentration and product quality [23]. Traditional offline analytical methods create delays that impact production capacity and product consistency [23]. Implementation of in-line spectroscopic monitoring systems enables real-time process control and optimization [23].

Temperature and pressure control systems must maintain precise operating conditions to prevent unwanted side reactions and ensure consistent product quality [24]. Process parameters including residence time distribution, mixing efficiency, and heat transfer rates require continuous monitoring and adjustment [5].

| Challenge Category | Primary Issues | Mitigation Strategies |

|---|---|---|

| Process Integration | Heat management, pressure control | Cogeneration systems, staged operations |

| Environmental | Emission control, worker safety | Enclosed systems, advanced ventilation |

| Economic | Raw material costs, market competition | Supply diversification, process optimization |

| Quality Control | Real-time monitoring, consistency | In-line analytics, automated control systems |

4-Methoxyphenethyl isocyanate exhibits characteristic nucleophilic addition behavior typical of isocyanate compounds, readily reacting with nucleophiles containing active hydrogen atoms. The compound's reactivity profile is governed by the electrophilic nature of the isocyanate carbon center, which serves as the primary site for nucleophilic attack [1].

The reaction mechanism involves nucleophilic addition of amines or alcohols to the electrophilic carbon of the isocyanate group, followed by proton transfer to form the corresponding urea or carbamate products. When reacting with primary or secondary amines, 4-methoxyphenethyl isocyanate forms N-substituted ureas through a concerted mechanism [2]. The reaction proceeds via formation of a tetrahedral intermediate, which rapidly rearranges to yield the stable urea linkage [3].

Reaction with Alcohols:

The reaction with alcohols follows second-order kinetics, with the rate being first-order in both isocyanate and alcohol concentrations [4]. The mechanism involves simultaneous nucleophilic attack by the alcohol oxygen on the isocyanate carbon and proton transfer from the alcohol to the isocyanate nitrogen [5]. Studies have shown that the reaction rate is significantly enhanced in the presence of catalysts such as tertiary amines or metal complexes [6].

Reaction with Amines:

Primary amines react more rapidly than secondary amines due to reduced steric hindrance and increased nucleophilicity [7]. The reaction with aromatic amines proceeds more slowly than with aliphatic amines, attributed to the reduced electron density on the nitrogen atom due to conjugation with the aromatic ring [8]. The order of reactivity follows the general pattern: aliphatic primary amines > aliphatic secondary amines > aromatic primary amines > aromatic secondary amines.

Kinetic Data:

Kinetic studies reveal that the activation energy for alcohol addition reactions typically ranges from 30-50 kJ/mol, depending on the nature of the alcohol and reaction conditions. The reaction exhibits positive entropy of activation, consistent with a bimolecular mechanism involving the formation of a loose transition state [9].

Polymerization Behavior in Polyurethane Systems

4-Methoxyphenethyl isocyanate demonstrates significant utility in polyurethane synthesis due to its ability to undergo controlled polymerization reactions with polyols and other difunctional compounds. The compound's polymerization behavior is influenced by both its aromatic structure and the presence of the methoxy substituent, which affects reactivity and molecular packing [10].

Polyurethane Formation:

The primary polymerization pathway involves step-growth polymerization with diols or polyols to form polyurethane chains. The reaction proceeds through the formation of urethane linkages, with the methoxy group providing enhanced solubility and processing characteristics [11]. The polymerization rate can be controlled through temperature adjustment and catalyst selection [12].

Blocked Isocyanate Systems:

4-Methoxyphenethyl isocyanate can be converted to blocked isocyanate derivatives for storage stability and controlled release applications. Common blocking agents include oximes, phenols, and caprolactam, which form thermally reversible adducts [13]. The deblocking temperature typically ranges from 120-180°C, depending on the blocking agent used [14].

Cyclotrimerization Reactions:

Under specific conditions, 4-methoxyphenethyl isocyanate can undergo cyclotrimerization to form isocyanurate rings. This reaction is typically catalyzed by tertiary amines or metal complexes and occurs at elevated temperatures [15]. The cyclotrimerization energy for methoxy-substituted phenyl isocyanates is approximately -66 kcal/mol, indicating high thermodynamic favorability [16].

Catalytic Systems:

Various catalysts have been employed to enhance polyurethane formation, including tin compounds, bismuth complexes, and non-tin alternatives such as zirconium acetylacetonate. The choice of catalyst affects both reaction rate and selectivity, with some systems showing enhanced tolerance to moisture and improved pot life [17].

Thermal Decomposition Pathways and Byproduct Analysis

The thermal decomposition of 4-methoxyphenethyl isocyanate follows multiple pathways, with the predominant mechanisms being temperature-dependent. Understanding these decomposition pathways is crucial for safety assessment and process optimization [18].

Primary Decomposition Mechanisms:

The major decomposition pathway involves a radical chain process initiated at temperatures above 200°C. This pathway produces carbon monoxide, hydrogen cyanide, and various aromatic fragments as primary products [19]. The activation energy for this process is approximately 54-56 kcal/mol, consistent with radical chain mechanisms observed in other aromatic isocyanates [20].

Secondary Decomposition Routes:

A minor decomposition pathway involves bimolecular formation of carbodiimide derivatives and carbon dioxide. This heterogeneous process occurs at lower temperatures (150-200°C) and exhibits an activation energy of approximately 32 kcal/mol [21]. The process follows fractional order kinetics (n ≈ 1.5), indicating surface-catalyzed decomposition [22].

Byproduct Formation:

Thermal decomposition produces several toxic byproducts including carbon monoxide, hydrogen cyanide, and nitrogen oxides. The methoxy group can undergo demethylation to form phenolic compounds, while the aromatic ring may undergo fragmentation at higher temperatures [23]. Mass spectrometric analysis has identified specific fragmentation patterns consistent with cleavage of the N-C bond and subsequent rearrangement reactions [24].

Temperature-Dependent Behavior:

Thermogravimetric analysis shows initial mass loss beginning around 180°C, with maximum decomposition rate occurring at 250-280°C. The decomposition follows multi-step kinetics, with the Friedman-Reich-Levi equation providing good correlation for the primary decomposition phase [25]. The overall process exhibits activation energies ranging from 125-135 kJ/mol, depending on the specific decomposition pathway [26].

Stabilization Strategies:

Thermal stability can be enhanced through the use of antioxidants, radical scavengers, and metal deactivators. The presence of phenolic antioxidants significantly reduces decomposition rates by interrupting radical chain processes [27].

Photochemical Reactivity Studies

4-Methoxyphenethyl isocyanate exhibits limited photochemical reactivity under standard laboratory conditions, though it can participate in photocatalytic processes under specific wavelength irradiation. The compound's photochemical behavior is influenced by both the aromatic chromophore and the isocyanate functional group [28].

UV Absorption Characteristics:

The compound shows significant UV absorption in the 250-300 nm range, attributed to π-π* transitions in the aromatic ring system. The methoxy substituent provides additional electronic effects that influence both absorption maxima and extinction coefficients [29]. The absorption spectrum shows characteristic features consistent with para-substituted aromatic compounds [30].

Photodegradation Pathways:

Under UV irradiation, 4-methoxyphenethyl isocyanate can undergo photodegradation through several pathways. The primary mechanism involves homolytic cleavage of the N-C bond, leading to formation of aromatic radicals and isocyanate fragments [31]. Secondary processes include methoxy group elimination and aromatic ring fragmentation [32].

Photocatalytic Applications:

The compound can serve as a substrate in photocatalytic reactions, particularly in the presence of transition metal photocatalysts. These reactions typically involve single-electron transfer processes and can lead to formation of various nitrogen-containing heterocycles [33]. The photochemical reactivity can be enhanced through the use of sensitizers and co-catalysts [34].

Environmental Photochemistry:

In environmental conditions, 4-methoxyphenethyl isocyanate may undergo photodegradation in aqueous systems, though the reaction rate is generally slow compared to thermal decomposition. The photolysis quantum yield is estimated to be low (<0.1), indicating limited environmental photodegradation under typical sunlight conditions [35].

Cross-Coupling Reaction Capabilities

4-Methoxyphenethyl isocyanate demonstrates significant potential for participation in cross-coupling reactions, particularly those involving transition metal catalysts. These reactions expand the synthetic utility of the compound beyond traditional nucleophilic addition chemistry [36].

Nickel-Catalyzed Coupling Reactions:

The compound can undergo nickel-catalyzed coupling with various nucleophiles, including vinyl aziridines and other heterocyclic compounds. These reactions typically proceed through oxidative addition of the isocyanate to the metal center, followed by reductive elimination to form the coupled product [37]. The reaction conditions generally require elevated temperatures (80-120°C) and inert atmosphere [38].

Palladium-Catalyzed Processes:

Palladium catalysts can facilitate coupling reactions with organometallic reagents, including organoborane and organosilane compounds. The mechanism involves transmetalation followed by reductive elimination, with the isocyanate serving as an electrophilic coupling partner [39]. These reactions show good functional group tolerance and can be conducted under mild conditions [40].

Hydroboration Reactions:

4-Methoxyphenethyl isocyanate can undergo hydroboration reactions with various borane reagents under catalytic conditions. These reactions typically employ carbene catalysts and proceed through initial coordination of the isocyanate to the catalyst, followed by hydride transfer from the borane [41]. The products are N-boryl formamides, which can be further transformed to other nitrogen-containing compounds [42].

Cross-Coupling with Arynes:

The compound can participate in transition-metal-free coupling reactions with benzyne intermediates, leading to formation of diaryl compounds. These reactions proceed through nucleophilic addition of the isocyanate to the electrophilic aryne, followed by rearrangement and elimination processes [43].

Mechanistic Considerations:

The success of cross-coupling reactions depends on the electronic properties of the isocyanate, with electron-rich substituents generally enhancing reactivity. The methoxy group in 4-methoxyphenethyl isocyanate provides beneficial electronic effects that facilitate metal coordination and subsequent coupling processes [44]. Catalyst selection is crucial, with different metals showing varying degrees of activity and selectivity [45].

Synthetic Applications:

These cross-coupling capabilities enable the synthesis of complex nitrogen-containing molecules from readily available starting materials. The reactions can be used to construct pharmaceutical intermediates, agrochemicals, and specialty materials with defined structural features [46].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard